molecular formula C11H13NO4 B025151 Tert-butyl 4-nitrobenzoate CAS No. 19756-72-0

Tert-butyl 4-nitrobenzoate

Cat. No.: B025151
CAS No.: 19756-72-0
M. Wt: 223.22 g/mol
InChI Key: ADMFDTHMUXRMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Self-Assembly and Particle Formation

Tert-butyl 4-nitrobenzoate derivatives have been used in the study of supramolecular self-assembly mechanisms. Specifically, p-tert-butylthiacalix[4]arenes functionalized with this compound derivatives have been synthesized and shown to form nanoscale particles capable of recognizing metal cations and dicarboxylic acids. These particles can create cascade or commutative three-component supramolecular systems, demonstrating their potential in nanotechnology and materials science (Yushkova et al., 2012).

Crystal Structure and Conformational Analysis

This compound derivatives have also been instrumental in crystallography and spectroscopy studies. For instance, the compound N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, synthesized from a this compound derivative, was analyzed for its structural and conformational properties using techniques like multinuclear NMR, FTIR spectroscopy, and single-crystal X-ray diffraction. The crystal structure revealed interesting hydrogen bond formations and molecular disorders due to the rotation of tert-butyl groups, providing insights into molecular interactions and stability (Gholivand et al., 2009).

Magnetic Materials and Organic Electronics

In the field of magnetic materials and organic electronics, this compound derivatives have been used to synthesize stable nitroxide radicals and explore their interactions in magnetic materials. These studies contribute to the understanding of magnetic exchange mechanisms and the design of new materials with specific magnetic properties (Ferrer et al., 2001).

Electrochemical Applications

The electrochemical behavior of this compound compounds has been studied for their potential in protecting functional groups in organic synthesis. For instance, butyl 4-nitrobenzoate compounds have been shown to undergo reduction in cathodic steps, demonstrating their applicability in electrochemical processes (Jorge & Stradiotto, 1996).

Safety and Hazards

Tert-butyl 4-nitrobenzoate is classified under the GHS07 pictogram . The hazard statements include H302, and the precautionary statements include P261, P280, P305+P351+P338, and P304+P340 . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

Future Directions

Tert-butyl 4-nitrobenzoate can be used for the synthesis of nitroarenes through bond cleavage . This suggests potential future directions in the field of organic synthesis, particularly in the synthesis of nitroarenes .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

Properties

IUPAC Name

tert-butyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMFDTHMUXRMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300482
Record name tert-butyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19756-72-0
Record name 19756-72-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An additional trial performed under the same operating conditions but in tert-butanol with another nitrated aromatic aldehyde i.e. 4-nitrobenzaldehyde provided tert-butyl 4-nitro-benzoate in a yield of only 13.5%.
[Compound]
Name
aromatic aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In this way, 4-nitro-benzaldehyde reacts with tert-butanol in the presence of tert-butyl hypiodite to give tert-butyl 4-nitro-benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.